molecular formula C20H25N3O3 B2626301 2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2320576-35-8

2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2626301
CAS No.: 2320576-35-8
M. Wt: 355.438
InChI Key: KYOSOAJIZWIUHM-UHFFFAOYSA-N
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Description

2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.438. This compound features a unique structure that includes an azetidine ring, a pyridazinone core, and a dimethylphenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Preparation of 3,4-Dimethylphenoxypropanoic Acid: This intermediate is synthesized by reacting 3,4-dimethylphenol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.

    Formation of Azetidin-3-ylmethyl Intermediate: The 3,4-dimethylphenoxypropanoic acid is then reacted with an azetidine derivative under appropriate conditions to form the azetidin-3-ylmethyl intermediate.

    Cyclization to Form Pyridazinone Core: The final step involves cyclization of the azetidin-3-ylmethyl intermediate with a suitable reagent to form the pyridazinone core, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • **Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Uniqueness

2-({1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its azetidine and pyridazinone moieties, along with the dimethylphenoxy group, contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-[[1-[2-(3,4-dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-5-7-18(9-14(13)2)26-16(4)20(25)22-10-17(11-22)12-23-19(24)8-6-15(3)21-23/h5-9,16-17H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOSOAJIZWIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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